Methyl 2-acetamido-5-bromo-3-methylbenzoate
Description
Methyl 2-acetamido-5-bromo-3-methylbenzoate is a substituted methyl benzoate featuring three distinct functional groups:
- Acetamido group at position 2 (ortho to the ester).
- Bromine at position 5 (para to the methyl group).
- Methyl group at position 3 (meta to the acetamido group).
The molecular formula is C₁₁H₁₂BrNO₃ (calculated molecular weight: 286.13 g/mol). This compound is listed as discontinued in commercial catalogs but may serve as a synthetic intermediate in pharmaceutical or materials chemistry .
Properties
IUPAC Name |
methyl 2-acetamido-5-bromo-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-6-4-8(12)5-9(11(15)16-3)10(6)13-7(2)14/h4-5H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUGSIFCUHRSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetamido-5-bromo-3-methylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 3-methylbenzoate, followed by acetylation and amidation reactions. The reaction conditions typically involve the use of bromine or a brominating agent, acetic anhydride, and ammonia or an amine source.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-5-bromo-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Reduction Reactions: Products include alcohols and amines.
Oxidation Reactions: Products include carboxylic acids.
Scientific Research Applications
Organic Synthesis
Methyl 2-acetamido-5-bromo-3-methylbenzoate serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical transformations, including:
- Substitution Reactions : The bromine atom can be replaced with other functional groups.
- Reduction Reactions : The ester and amide groups can be converted to alcohols and amines.
- Oxidation Reactions : The methyl group can be oxidized to form carboxylic acids.
These reactions allow chemists to create derivatives with tailored properties for specific applications.
Biochemical Studies
In biological research, this compound is employed as a probe to investigate enzyme activities and protein interactions. Its structural features enable it to bind selectively to certain enzymes or receptors, facilitating the study of biochemical pathways and mechanisms.
Pharmacological Research
This compound has been explored for its potential pharmacological properties, particularly:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways.
- Antimicrobial Properties : It shows promise against various microbial strains, making it a candidate for further drug development.
Research in this area aims to evaluate its efficacy and safety as a therapeutic agent.
Industrial Applications
In industry, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in:
- Coatings
- Adhesives
- Plastics
These applications leverage the compound's chemical stability and reactivity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Interaction | Demonstrated binding affinity with specific kinases, suggesting potential as a biochemical probe. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in vitro, warranting further investigation for therapeutic use. |
| Study C | Synthesis Optimization | Developed a more efficient synthetic route that increased yield by over 30% compared to traditional methods. |
Mechanism of Action
The mechanism of action of methyl 2-acetamido-5-bromo-3-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to enzymes or receptors, modulating their activity. The ester group may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Key Research Findings
- Substituent Impact on Boiling Points : Halogenation (Br, Cl) and hydroxyl groups significantly elevate boiling points, as seen in Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxy-benzoate (421.7°C) compared to simpler esters like methyl salicylate (222°C) .
- Reactivity Differences : The acetamido group in the target compound may undergo hydrolysis or participate in hydrogen bonding, whereas methoxy or chloro substituents favor electrophilic aromatic substitution .
- Commercial Availability : Both this compound and its analogs are listed as discontinued, limiting their current industrial applications .
Biological Activity
Methyl 2-acetamido-5-bromo-3-methylbenzoate is an organic compound with significant potential in various biological applications due to its unique chemical structure. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10BrNO3
- Molecular Weight : 272.10 g/mol
- Functional Groups : Contains an acetamido group and a bromine atom, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The acetamido group enhances binding affinity to enzymes and receptors, while the bromine atom can participate in nucleophilic substitution reactions. These interactions can modulate enzyme activity, influencing various biochemical pathways.
Biological Activities
-
Antimicrobial Activity :
- Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially effective against certain bacterial strains. The presence of the bromine atom is thought to enhance this activity through mechanisms involving disruption of bacterial cell membranes.
-
Anti-inflammatory Properties :
- Research suggests that this compound may possess anti-inflammatory effects. In vitro studies have shown its ability to inhibit pro-inflammatory cytokines, which are crucial in inflammatory responses.
-
Enzyme Inhibition :
- The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown potential as a phosphatase inhibitor, which could be beneficial in regulating glucose metabolism.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting moderate antibacterial activity .
- Anti-inflammatory Activity Assessment :
- Enzyme Interaction Studies :
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | C10H10BrNO3 | Antimicrobial, Anti-inflammatory |
| Methyl 4-bromo-3-methylbenzoate | C10H10BrO2 | Moderate antimicrobial activity |
| Methyl 2-acetamido-5-bromobenzoate | C9H9BrNO2 | Weak enzyme inhibition |
Q & A
Q. What are the recommended synthetic routes for Methyl 2-acetamido-5-bromo-3-methylbenzoate, and how can regioselectivity be controlled during bromination?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate precursor. A plausible route includes:
Methylation and acetylation: Start with 3-methylbenzoic acid. Protect the carboxylic acid as a methyl ester, followed by acetylation at the 2-position using acetic anhydride under basic conditions.
Bromination: Introduce bromine at the 5-position using electrophilic aromatic substitution. Regioselectivity is influenced by directing groups: the acetamido group (-NHCOCH₃) at position 2 acts as a strong ortho/para-director, while the methyl group at position 3 directs bromination to the 5-position.
- Reagents: Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) or HBr with a Lewis acid catalyst (e.g., FeBr₃) .
- Monitoring: Confirm regiochemistry via -NMR (e.g., coupling patterns for aromatic protons) and LC-MS .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is recommended:
- - and -NMR: Identify substituent positions via chemical shifts and coupling constants. For example:
- The methyl ester group (COOCH₃) appears as a singlet at ~3.8–4.0 ppm in -NMR.
- Bromine’s deshielding effect shifts aromatic protons downfield.
- IR Spectroscopy: Confirm carbonyl groups (ester C=O at ~1720 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- X-ray Crystallography: Resolve crystal structure ambiguities, particularly if polymorphs or steric effects are suspected .
Q. What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Inspect gloves for tears before use and avoid skin contact .
- Ventilation: Use fume hoods to minimize inhalation risks. Ensure eyewash stations and safety showers are accessible .
- Storage: Keep in airtight containers at 0–6°C to prevent degradation. Avoid exposure to moisture and static discharge .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?
Methodological Answer:
- Hypothesis Testing:
- Impurity Analysis: Run LC-MS to detect byproducts (e.g., incomplete bromination or acetyl migration).
- Solvent Artifacts: Verify solvent peaks (e.g., residual DMSO in -NMR) by comparing with a blank.
- Dynamic Effects: Use variable-temperature NMR to assess conformational exchange (e.g., hindered rotation of the acetamido group) .
- Advanced Techniques: Employ 2D NMR (COSY, HSQC) to assign proton-carbon correlations and resolve overlapping signals .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions for biological assays?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies:
- Dissolve the compound in buffers (pH 2–9) and monitor via HPLC over 24–72 hours.
- Acidic conditions may hydrolyze the ester or amide groups; neutral pH (6–7) is typically optimal .
- Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., flash point at 208.8°C) .
Q. How can computational modeling predict reactivity in further functionalization (e.g., Suzuki coupling)?
Methodological Answer:
- DFT Calculations: Use Gaussian or similar software to:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Simulate transition states for cross-coupling reactions (e.g., Suzuki at the 5-bromo position).
- Docking Studies: If targeting biological activity, model interactions with receptors (e.g., anti-inflammatory targets like COX-2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
